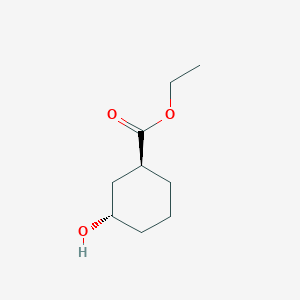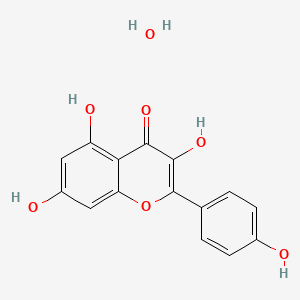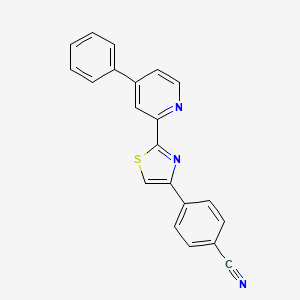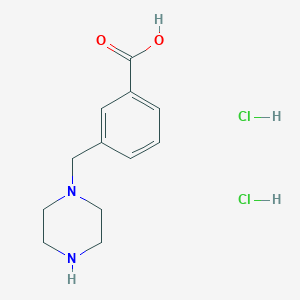
1-(3-Carboxyphenyl methyl) piperazine 2HCl, 90%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Carboxyphenyl methyl) piperazine 2HCl, 90% (hereafter referred to as “1-(3-CPP)”) is a white crystalline powder that is used as a reagent in a variety of laboratory experiments. It is a derivative of piperazine, a heterocyclic compound that is found in many pharmaceuticals, and is widely used in the synthesis of organic compounds. 1-(3-CPP) is a versatile compound that is used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are all important topics to consider when studying this compound.
Aplicaciones Científicas De Investigación
1-(3-CPP) is widely used in scientific research applications. It is used as a reagent in the synthesis of organic compounds, such as amino acids, peptides, and nucleosides, as well as in the synthesis of heterocyclic compounds. It is also used in the synthesis of drugs, such as antifungal agents and antibiotics, and in the synthesis of pharmaceutical intermediates. Additionally, 1-(3-CPP) is used in the synthesis of fluorescent dyes and other compounds used in imaging techniques.
Mecanismo De Acción
The mechanism of action of 1-(3-CPP) is not well understood, but it is thought to be related to its ability to act as a nucleophile and react with electrophiles. It is also thought to be involved in the formation of hydrogen bonds between molecules, as well as in the formation of hydrogen-bonded complexes. Additionally, 1-(3-CPP) is believed to be involved in the formation of covalent bonds between molecules, which is important in the formation of organic compounds.
Biochemical and Physiological Effects
1-(3-CPP) has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of certain enzymes, such as proteases, and to inhibit the growth of certain bacteria. Additionally, 1-(3-CPP) has been shown to have an effect on the metabolism of certain drugs, such as antifungal agents. Furthermore, 1-(3-CPP) has been shown to have an effect on the absorption of certain drugs, such as antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-CPP) has several advantages and limitations when used in laboratory experiments. One of the major advantages of using 1-(3-CPP) is its low cost and availability. Additionally, it is relatively easy to synthesize and is stable in a variety of solvents. However, it is also important to consider the potential toxicity of 1-(3-CPP), as it is known to be toxic to certain bacteria and can be irritating to the skin and eyes.
Direcciones Futuras
There are a number of potential future directions for the use of 1-(3-CPP). One potential direction is the development of new drugs and pharmaceuticals using 1-(3-CPP) as a starting material. Additionally, 1-(3-CPP) could be used in the synthesis of compounds with improved pharmacological properties. Furthermore, 1-(3-CPP) could be used in the development of new imaging techniques and fluorescent dyes. Finally, 1-(3-CPP) could be used in the synthesis of compounds with improved solubility and bioavailability.
Métodos De Síntesis
The synthesis of 1-(3-CPP) is relatively simple and involves the reaction of 3-chloropiperazine and 3-carboxyphenylmethyl chloride in the presence of a base. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide, and a base such as triethylamine is added to catalyze the reaction. The reaction is typically conducted at room temperature and the product, 1-(3-CPP), is isolated by filtration or crystallization.
Propiedades
IUPAC Name |
3-(piperazin-1-ylmethyl)benzoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.2ClH/c15-12(16)11-3-1-2-10(8-11)9-14-6-4-13-5-7-14;;/h1-3,8,13H,4-7,9H2,(H,15,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFHZZOBIGOPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC=C2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-carboxyphenyl methyl) piperazine-2HCl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


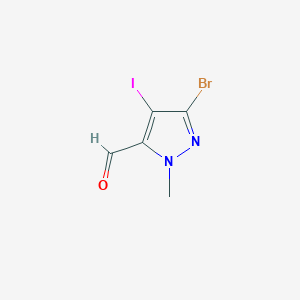
![t-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B6361191.png)
![trans-1-[(t-Butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid](/img/structure/B6361203.png)
![(3R,6S)-5-[(t-Butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6361205.png)
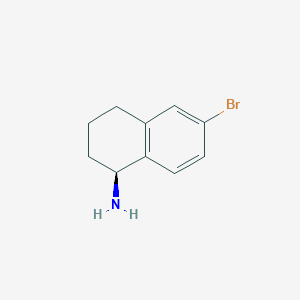
![Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6361231.png)
